

The Enduring Legacy of Reychler's Acid: A Comprehensive Guide to its Derivatives

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Compound of Interest

Compound Name: 10-Camphorsulfonic acid ethyl ester

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Reychler's acid, known systematically as camphor-10-sulfonic acid (CSA), is a chiral organosulfur compound that has carved a significant niche in the landscape of organic chemistry. First synthesized in 1898 by the Belgian chemist Albert Reychler, this derivative of camphor has demonstrated remarkable versatility as a chiral resolving agent, an asymmetric catalyst, and a key building block in the synthesis of complex molecules.^[1] Its inherent chirality, derived from the natural camphor skeleton, coupled with the strong acidity of the sulfonic acid group, makes it a powerful tool in stereoselective synthesis. This guide provides a comprehensive overview of the discovery, history, and chemical properties of Reychler's acid and its derivatives, along with detailed experimental protocols for their synthesis and key applications.

Historical Perspective and Discovery

The journey of Reychler's acid began in 1898 when Albert Reychler reported its first synthesis.^[1] The method, which has remained a standard procedure, involves the sulfonation of camphor using a mixture of concentrated sulfuric acid and acetic anhydride.^{[2][3][4]} This discovery provided chemists with a readily accessible, optically active strong acid, a valuable addition to the then-nascent field of stereochemistry. The optically active nature of Reychler's acid was quickly recognized for its potential in separating racemic mixtures, a process known as chiral

resolution.[2][5] Over the decades, its application has expanded significantly, finding use as an efficient organocatalyst in a wide array of organic transformations.[6][7][8]

Physicochemical Properties of Reyhler's Acid Enantiomers

The properties of the two enantiomers of camphor-10-sulfonic acid are crucial for their application in chiral synthesis and resolution. The following table summarizes key quantitative data for both the (1S)-(+) and (1R)-(-)-enantiomers.

Property	(1S)-(+)-10-Camphorsulfonic Acid	(1R)-(-)-10-Camphorsulfonic Acid	Racemic (±)-Camphor-10-sulfonic acid
Molecular Formula	C ₁₀ H ₁₆ O ₄ S	C ₁₀ H ₁₆ O ₄ S	C ₁₀ H ₁₆ O ₄ S
Molecular Weight	232.30 g/mol	232.30 g/mol	232.30 g/mol
Melting Point	196-200 °C (decomposes)	198 °C (decomposes)	Not available
Optical Rotation [α] ²⁰ /D	+19.9° to +24° (c=2 in H ₂ O)	-21° to -22° (c=20 in H ₂ O)	0°
pKa	~1.2	~1.2	~1.2
Solubility	Soluble in water, ethanol. Moderately soluble in chloroform. Insoluble in ether.	Soluble in water. Slightly soluble in ethanol. Insoluble in ether.	Soluble in organic solvents.
Appearance	White to light beige crystalline powder	White to slightly beige crystalline powder	White crystalline powder

Experimental Protocols

Detailed and reliable experimental procedures are paramount for the successful synthesis and application of Reyhler's acid and its derivatives. The following section provides protocols for the preparation of the parent acid and some of its most common and useful derivatives.

Synthesis of (D,L)-10-Camphorsulfonic Acid (Reychler's Acid)

This procedure is adapted from the well-established method reported in *Organic Syntheses*.[\[2\]](#)

Materials:

- Concentrated sulfuric acid (588 g, 366 mL, 6 moles)
- Acetic anhydride (1216 g, 1170 mL, 12 moles)
- (D,L)-Camphor (912 g, 6 moles), coarsely powdered
- Anhydrous ether
- 3-L three-necked, round-bottomed flask
- Powerful slow-speed stirrer with a Teflon® blade
- 500-mL dropping funnel
- Thermometer
- Ice-salt bath
- Suction filter
- Vacuum desiccator

Procedure:

- Equip the 3-L flask with the stirrer, dropping funnel, and thermometer.
- Place the concentrated sulfuric acid in the flask and cool it in an ice-salt mixture.
- Start the stirrer and add the acetic anhydride at a rate that maintains the temperature below 20 °C. This addition typically takes 1-1.5 hours.

- Once the addition is complete, remove the dropping funnel and add the powdered (D,L)-camphor.
- Continue stirring until all the camphor has dissolved.
- Stop the stirrer, remove the stirring assembly, and close the flask with a stopper.
- Allow the ice bath to melt and let the mixture stand at room temperature for 36 hours.
- Collect the crystalline camphorsulfonic acid on a suction filter and wash it with anhydrous ether.
- Dry the product in a vacuum desiccator at room temperature. The yield of the nearly white crystalline product is typically 530–580 g (38–42%).

Synthesis of (D,L)-10-Camphorsulfonyl Chloride

This protocol describes the conversion of Reychler's acid to its corresponding sulfonyl chloride, a key intermediate for further derivatization. This method is also adapted from Organic Syntheses.^[9]

Materials:

- (D,L)-10-Camphorsulfonic acid (464 g, 2 moles)
- Phosphorus pentachloride (416 g, 2 moles)
- Crushed ice
- 2-L three-necked, round-bottomed flask with a sealed stirrer
- Gas-outlet tubes connected to a hydrogen chloride absorption trap
- Ice water bath
- 2-L beakers
- Suction filter

Procedure:

- In the 2-L flask, mix the (D,L)-10-camphorsulfonic acid and phosphorus pentachloride.
- Immerse the flask in an ice water bath and start the stirrer slowly once the mixture becomes sufficiently liquid.
- After the initial vigorous reaction subsides, remove the cooling bath and continue stirring until the chloride is completely dissolved.
- Allow the mixture to stand for 3-4 hours.
- In a fume hood, pour the reaction mixture onto 500 g of crushed ice in a 2-L beaker. Immediately pour this mixture into a second beaker containing another 500 g of crushed ice.
- Pour the mixture back and forth between the two beakers until all reaction has ceased.
- Collect the fine white product on a suction filter and wash it several times with cold water.
- The yield of the moist sulfonyl chloride is nearly quantitative (approximately 500 g). The crude, dried material has a melting point of 81–83 °C.

Synthesis of (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine

This procedure details the synthesis of a widely used chiral oxidizing agent derived from camphorsulfonamide.

Step 1: Preparation of Camphorsulfonamide[10]

- A suspension of (+)-10-camphorsulfonic acid in chloroform is heated to reflux.
- Freshly distilled thionyl chloride (1.2 equivalents) is added dropwise over 1 hour.
- Heating is continued until the evolution of sulfur dioxide and hydrogen chloride ceases (approximately 9–10 hours).

- The resulting solution of camphorsulfonyl chloride in chloroform is used directly in the next step without purification.
- In a separate flask cooled to 0 °C, the crude camphorsulfonyl chloride solution is added dropwise to a reagent-grade ammonium hydroxide solution over 1 hour, maintaining the temperature between 0–10 °C.
- The reaction mixture is warmed to room temperature and stirred for 4 hours.
- The organic layer is separated, and the aqueous layer is extracted with methylene chloride.

Step 2: Synthesis of (Camphorylsulfonyl)imine[10]

- The crude (+)-(1S)-camphorsulfonamide is dissolved in toluene.
- Amberlyst 15 ion-exchange resin is added, and the mixture is heated at reflux for 4 hours.
- While still warm (40–50 °C), methylene chloride is added to dissolve any crystallized product.
- The solution is filtered to remove the resin.

Step 3: Oxidation to (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine Further oxidation of the (camphorylsulfonyl)imine yields the final oxaziridine product. The specific conditions for this step can vary, but typically involve an oxidizing agent such as a peroxy acid.

Synthesis of d-(+)-camphor-based N-acylhydrazones

This protocol outlines a general method for the preparation of N-acylhydrazone derivatives from camphor.[11]

Step 1: Synthesis of Camphor Hydrazone[11]

- A mixture of d-(+)-camphor, hydrazine hydrate (4 equivalents), and acetic acid (1 equivalent) in ethanol is refluxed for 4 hours.
- The resulting camphor hydrazone is isolated.

Step 2: N-acylation of Camphor Hydrazone[11]

- Method A (using acid anhydrides or chlorides):
 - To a solution of camphor hydrazone in chloroform, add triethylamine (1.2 equivalents).
 - Add the corresponding acid anhydride or acid chloride (1 equivalent) and stir at room temperature.
- Method B (using carboxylic acids):
 - To a solution of the carboxylic acid in chloroform, add triethylamine and ethyl chloroformate.
 - The resulting mixed anhydride is then reacted in situ with the camphor hydrazone.

Visualization of Synthetic Pathways

The synthesis of Reyhler's acid and its key derivatives can be visualized as a clear workflow, highlighting the progression from the natural product starting material to versatile synthetic intermediates.

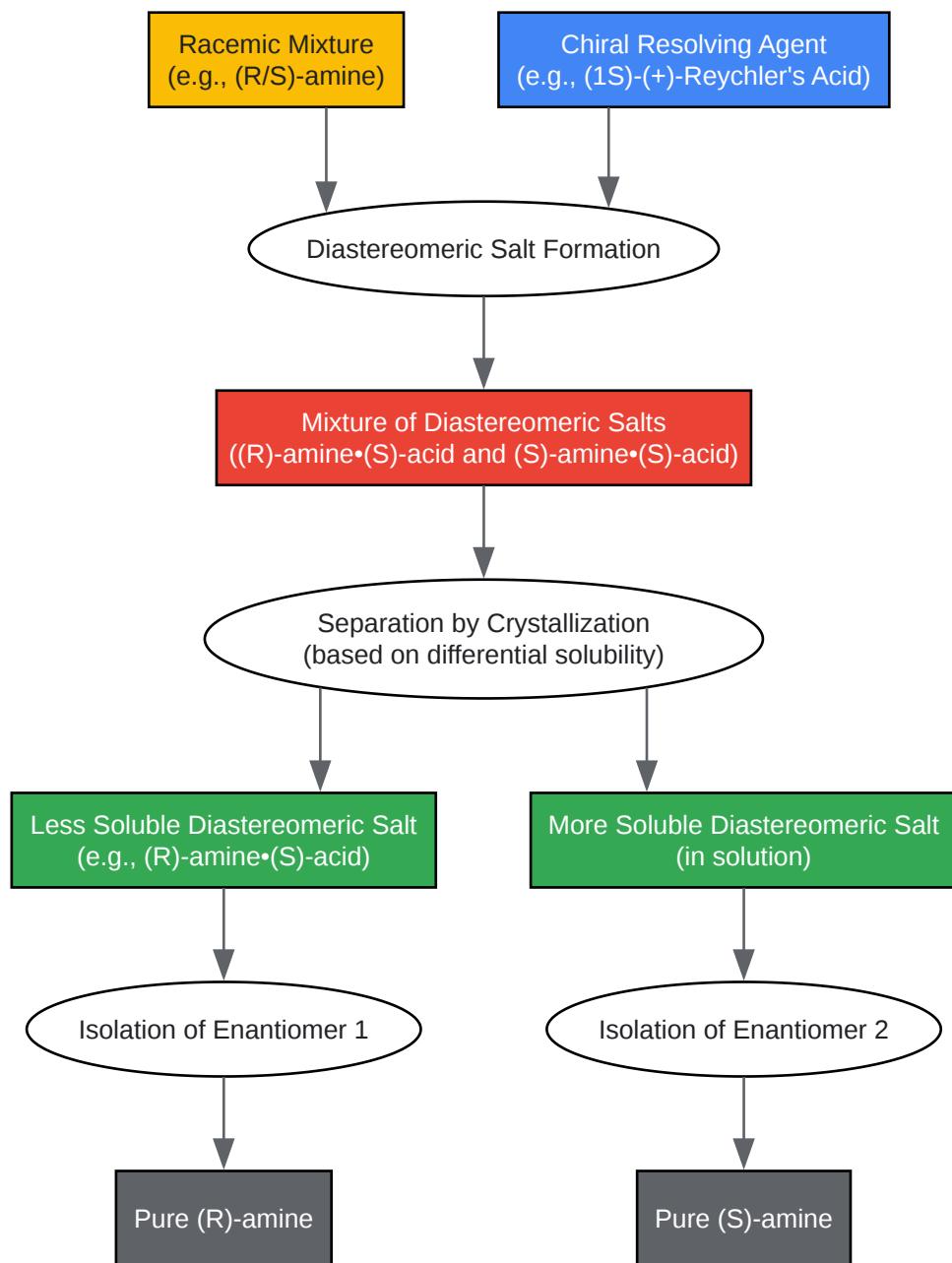


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Caption: Synthetic pathway from camphor to key derivatives of Reyhler's acid.

Logical Relationships in Chiral Resolution

One of the primary applications of Reyhler's acid is in the resolution of racemic mixtures. The process relies on the formation of diastereomeric salts with differing solubilities, allowing for their separation.

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Caption: Workflow for the chiral resolution of a racemic amine using Reychler's acid.

Conclusion

From its initial discovery by Albert Reychler to its modern applications in asymmetric synthesis and drug development, Reychler's acid and its derivatives have proven to be indispensable tools for chemists. The ability to readily access both enantiomers of this strong chiral acid,

coupled with the ease of its derivatization, ensures its continued relevance in both academic research and industrial processes. This guide has provided a foundational understanding of the history, properties, and synthetic methodologies associated with this remarkable class of compounds, aiming to empower researchers and scientists in their pursuit of stereochemically pure molecules.

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